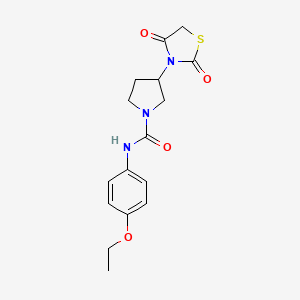
3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide, also known as compound 1, is a novel small molecule that has gained significant attention in scientific research due to its potential biological and medicinal applications. This compound has been synthesized using various methods and has shown promising results in various studies.
作用机制
The mechanism of action of 3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide 1 is not fully understood, but it is believed to act through multiple pathways. In one study, 3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide 1 was found to inhibit the NF-κB pathway, which is involved in the production of inflammatory cytokines. In another study, 3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide 1 was found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide 1 has been shown to activate the AMPK pathway, which is involved in glucose metabolism.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, induce apoptosis in cancer cells, and improve glucose tolerance and insulin sensitivity. Additionally, 3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide 1 has been shown to reduce oxidative stress and improve mitochondrial function in diabetic mice.
实验室实验的优点和局限性
One advantage of using 3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide 1 in lab experiments is its potential for multiple applications, including anti-inflammatory, anti-tumor, and anti-diabetic properties. Additionally, 3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide 1 has been shown to have low toxicity in mice. However, one limitation of using 3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide 1 is the lack of information on its pharmacokinetics and pharmacodynamics.
未来方向
There are several future directions for research on 3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide 1. One direction is to investigate its potential for treating other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to study its pharmacokinetics and pharmacodynamics to better understand its mechanism of action and potential side effects. Additionally, further studies are needed to optimize the synthesis method and improve the yield of 3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide 1.
Conclusion:
In conclusion, 3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide 1 is a novel small molecule that has shown promising results in various scientific research studies for its potential biological and medicinal applications. Its synthesis method has been achieved using various methods, and its mechanism of action is believed to act through multiple pathways. Compound 1 has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-diabetic properties. While there are limitations to using 3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide 1 in lab experiments, there are several future directions for research on this 3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide.
合成方法
The synthesis of 3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide 1 has been achieved using various methods, including the reaction of 4-ethoxyaniline with ethyl 2-bromoacetate, followed by cyclization with thiosemicarbazide to obtain the intermediate 3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide. The intermediate 3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide is then reacted with ethyl chloroformate and pyrrolidine to form 3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide 1. Other methods of synthesis include the reaction of 4-ethoxyphenyl isothiocyanate with thiosemicarbazide, followed by cyclization with ethyl 2-bromoacetate to obtain the intermediate 3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide. The intermediate 3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide is then reacted with pyrrolidine to form 3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide 1.
科学研究应用
Compound 1 has shown significant potential in scientific research for its biological and medicinal applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-diabetic properties. In one study, 3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide 1 was found to inhibit the production of inflammatory cytokines and reduce the expression of inflammatory genes in human macrophages. In another study, 3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide 1 was found to induce apoptosis in cancer cells and inhibit the growth of tumors in mice. Additionally, 3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide 1 has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.
属性
IUPAC Name |
3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-2-23-13-5-3-11(4-6-13)17-15(21)18-8-7-12(9-18)19-14(20)10-24-16(19)22/h3-6,12H,2,7-10H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAUZRNPHBSHMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCC(C2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methoxybenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2946518.png)
![N-[2-[2-[2-(Dimethylamino)-2-oxoethyl]anilino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2946519.png)
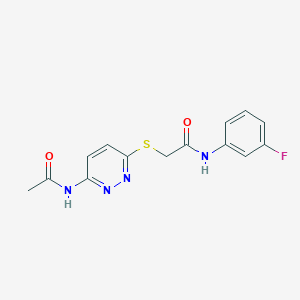
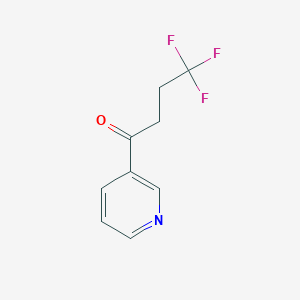
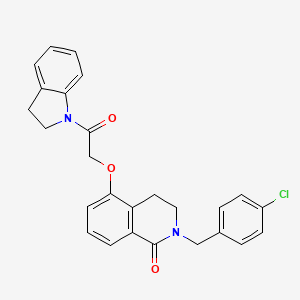
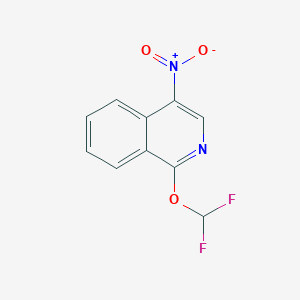
![3-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydroquinazolin-4-one](/img/structure/B2946530.png)

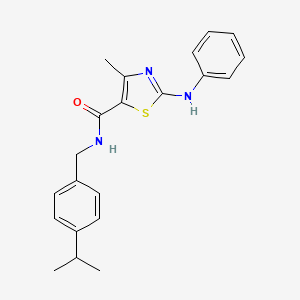
![2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3-fluorophenyl)acetamide](/img/structure/B2946534.png)
![tert-butyl N-{4-[1-(4-bromophenoxy)ethyl]phenyl}carbamate](/img/structure/B2946535.png)
![2-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride](/img/structure/B2946536.png)
![3-(2,3-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2946537.png)
